molecular formula C24H32N2O5S B2965732 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide CAS No. 922004-17-9

2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide

Katalognummer: B2965732
CAS-Nummer: 922004-17-9
Molekulargewicht: 460.59
InChI-Schlüssel: MCOVWGBJNYEPPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide (CAS: 921993-30-8) is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. Its molecular formula is C₂₄H₃₂N₂O₅S (molecular weight: 460.6 g/mol), with structural elements including:

  • A 2-ethoxy-5-methylbenzenesulfonamide group.
  • A substituted benzo-oxazepine ring system with isobutyl and dimethyl substituents at positions 5 and 3, respectively.
  • A ketone moiety at position 4 of the oxazepine ring .

The Smiles string (CCOc1ccc(C)cc1S(=O)(=O)Nc1ccc2c(c1)OCC(C)(C)C(=O)N2CC(C)C) highlights the ethoxy group, sulfonamide linkage, and sterically demanding isobutyl substituent.

Eigenschaften

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-7-30-21-10-8-17(4)12-22(21)32(28,29)25-18-9-11-20-19(13-18)26(14-16(2)3)23(27)24(5,6)15-31-20/h8-13,16,25H,7,14-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOVWGBJNYEPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features contribute to its diverse biological activities, particularly in the fields of neuroprotection and cancer therapy.

Structural Characteristics

The molecular formula of this compound is C24H30N2O3C_{24}H_{30}N_{2}O_{3}, with a molecular weight of approximately 410.514 g/mol. The compound features an oxazepine ring fused to a benzamide moiety, which is characteristic of many biologically active compounds. Structural analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are utilized to confirm its identity and purity.

Biological Activity

Mechanism of Action
Research indicates that the compound interacts with specific biological targets, influencing various cellular pathways. Notably, it has been studied for its inhibitory effects on potassium channels, particularly Kv2.1, which plays a crucial role in neuronal excitability and apoptosis. Inhibiting Kv2.1 may provide neuroprotective effects in conditions such as ischemic stroke .

Anticancer Properties
The compound has shown promise in anticancer research. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Study 1: Neuroprotective Effects

A recent study explored the neuroprotective properties of a similar benzamide derivative that demonstrated significant inhibition of Kv2.1 channels. The compound displayed an IC50 value of 0.07μM0.07\,\mu M, suggesting potent activity against neuronal apoptosis induced by oxidative stress . This finding supports the potential application of this compound in treating neurodegenerative diseases.

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, the compound was tested against several tumor cell lines. Results indicated that it effectively inhibited cell growth and induced apoptosis through the activation of caspase pathways . This suggests that compounds with similar structural features may be beneficial in developing new cancer therapies.

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 ValueEffect
NeuroprotectionKv2.10.07μM0.07\,\mu MReduces apoptosis in neurons
AnticancerVariousVariableInduces apoptosis in cancer cells

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide and benzamide derivatives, which are prevalent in agrochemicals and pharmaceuticals. Key analogues include:

Compound Name (CAS/Use) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Primary Use/Activity
Target Compound (921993-30-8) C₂₄H₃₂N₂O₅S 460.6 Benzo-oxazepine core, isobutyl, dimethyl, ethoxy, methyl sulfonamide Undocumented (structural)
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) C₁₆H₁₅Cl₂NO₃ ~340.2 Ethoxymethoxy benzamide, dichlorophenyl Herbicide
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) C₁₁H₁₀Cl₂F₂N₄O₃S ~387.2 Triazole ring, dichlorophenyl, difluoromethyl Herbicide
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) C₁₉H₁₁F₅N₂O₂ ~394.3 Pyridinecarboxamide, trifluoromethyl phenoxy, difluorophenyl Herbicide

Key Structural Differences and Implications

Core Heterocycle :

  • The target compound’s benzo-oxazepine core distinguishes it from analogues like etobenzanid (benzamide) and sulfentrazone (triazole). This seven-membered ring may confer unique conformational flexibility or binding interactions compared to smaller heterocycles.

Ethoxy vs. Ethoxymethoxy: The ethoxy group in the target compound (vs. ethoxymethoxy in etobenzanid) reduces polarity, possibly improving metabolic stability.

Sulfonamide Linkage :

  • The sulfonamide group is shared with sulfentrazone but differs from the carboxamide in diflufenican. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could enhance target affinity .

Physicochemical Properties

  • Molecular Weight : At 460.6 g/mol, the target compound exceeds the typical range for herbicides (e.g., sulfentrazone: 387.2 g/mol), which may limit bioavailability. However, the isobutyl and dimethyl groups could offset this by improving lipophilicity.
  • Polarity : The ethoxy and sulfonamide groups balance hydrophilicity, whereas the trifluoromethyl groups in diflufenican increase electronegativity and stability.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this sulfonamide derivative, and how can purity (>95%) be ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[b][1,4]oxazepin core followed by sulfonylation. Key steps include:

  • Coupling Reactions : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) to link the sulfonamide group to the oxazepin scaffold, as demonstrated in analogous sulfonamide syntheses .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the compound. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm regiochemistry of the isobutyl and ethoxy groups. Key signals include methyl singlet (~1.3 ppm for dimethyl groups) and sulfonamide NH (~10 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity and detects UV-active impurities at 254 nm .

Basic: How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO (primary stock) followed by dilution in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity.
  • Co-Solvents : Use β-cyclodextrins or surfactants (e.g., Tween-80) to enhance solubility. Pre-formulation studies via dynamic light scattering (DLS) assess colloidal stability .

Advanced: How should structure-activity relationship (SAR) studies be designed to identify critical pharmacophoric elements?

Methodological Answer:

  • Systematic Analog Synthesis : Modify substituents (e.g., ethoxy → methoxy, isobutyl → tert-butyl) and evaluate bioactivity changes.
  • Computational Docking : Use molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions with target proteins (e.g., enzyme active sites). Validate predictions with in vitro inhibition assays .

Advanced: What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Conduct LC-MS/MS studies to measure plasma/tissue concentrations, identifying poor bioavailability or rapid metabolism.
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF-MS. Adjust structural motifs (e.g., methyl groups) to block metabolic hotspots .

Advanced: Which computational models predict metabolic pathways and toxicity risks?

Methodological Answer:

  • In Silico Tools : Use ADMET Predictor or SwissADME to forecast cytochrome P450 metabolism and potential toxicophores (e.g., reactive sulfonamide intermediates).
  • Molecular Dynamics Simulations : Simulate binding to hERG channels or nuclear receptors (e.g., PPARγ) to assess off-target toxicity. Validate with patch-clamp assays or reporter gene systems .

Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion (hanging drop) with solvents like chloroform/methanol or acetone/water.
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes single-crystal growth. Confirm crystal quality with PXRD and SC-XRD (synchrotron sources for high resolution) .

Advanced: What strategies mitigate batch-to-batch variability in biological activity data?

Methodological Answer:

  • Strict QC Protocols : Implement in-process controls (e.g., inline FTIR for reaction monitoring) and final product characterization (DSC for polymorph screening).
  • Bioassay Standardization : Use reference standards (e.g., NIH Clinical Collection compounds) in parallel assays to normalize activity measurements .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.